Tetrabutylammonium fluoride hydrate

Catalog No.
S788168
CAS No.
22206-57-1
M.F
C16H38FNO
M. Wt
279.48 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium fluoride hydrate

CAS Number

22206-57-1

Product Name

Tetrabutylammonium fluoride hydrate

IUPAC Name

tetrabutylazanium;fluoride;hydrate

Molecular Formula

C16H38FNO

Molecular Weight

279.48 g/mol

InChI

InChI=1S/C16H36N.FH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1

InChI Key

UQCWXKSHRQJGPH-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.[F-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.[F-]

Molecular Structure Analysis

The key feature of TBAF's structure is the bulky tetra-n-butyl group attached to the central nitrogen atom. This bulky group makes the cation lipophilic (fat-soluble) and allows TBAF to be soluble in organic solvents unlike most other fluoride salts []. The small and highly charged fluoride anion resides close to the positively charged nitrogen, but the bulky butyl groups prevent tight ion pairing, making the fluoride ion more readily available for reactions [].


Chemical Reactions Analysis

Synthesis

Decomposition

TBAF decomposes upon heating, releasing toxic fumes including hydrogen fluoride (HF) and organic amines [].

Reactions as a Fluoride Source

TBAF is a versatile reagent due to its ability to act as a mild fluoride source in organic reactions. Here are some examples:

  • Cleaving Silyl Ethers: TBAF is commonly used to remove silyl protecting groups from alcohols. For example:

(R)CH2-O-Si(CH3)3 + TBAF.H2O → (R)CH2-OH + (CH3)3SiF

where R represents an organic group [].

  • Phase-Transfer Catalysis

    TBAF can be used as a phase-transfer catalyst to facilitate reactions between water-soluble and organic-soluble reactants. It helps transfer ions between the two phases [].

  • Dehydrohalogenation

    TBAF can be used as a base to deprotonate terminal alkynes from halides. For instance, the Corey-Fuchs reaction utilizes TBAF for the conversion of 1,1-dibromoalkenes to terminal alkynes [].

Physical and Chemical Properties

  • Appearance: White solid.
  • Melting Point: Decomposes upon heating [].
  • Boiling Point: Not applicable (decomposes).
  • Solubility: Soluble in polar aprotic solvents like THF and DMF. Insoluble in water [].
  • Stability: Hygroscopic (absorbs moisture from the air). Decomposes on heating [].

Mechanism of Action (Not Applicable)

TBAF does not directly participate in biological systems and does not have a specific mechanism of action in that context. Its role is to provide a fluoride ion for various chemical reactions.

TBAF is a corrosive and toxic compound. It can cause severe skin burns, eye damage, and respiratory problems upon contact or inhalation.

  • Skin and Eye Contact: TBAF can cause severe burns and irritation. Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling TBAF.
  • Inhalation: Exposure to TBAF fumes can irritate the respiratory tract. Ensure proper ventilation when working with TBAF.
  • Chronic Exposure: Chronic exposure to TBAF may cause health problems such as kidney damage.

Organic Synthesis

TBAF is a versatile reagent in organic synthesis, employed in numerous reactions, including:

  • Deprotection: TBAF efficiently cleaves silyl ether protecting groups, which are commonly used to mask hydroxyl groups during organic synthesis. This allows for the controlled unmasking of the hydroxyl group at the desired stage of the synthesis .
  • Nucleophilic substitution: TBAF can act as a nucleophilic fluoride source in substitution reactions, replacing other leaving groups like chloride or bromide with fluorine. This is particularly useful for introducing fluorine atoms into organic molecules, which can modify their physical and chemical properties .
  • Elimination reactions: TBAF can promote the elimination of small molecules like water or alcohols from organic substrates, leading to the formation of double or triple bonds. This is valuable in creating specific functionalities within organic molecules .

Catalysis

TBAF can function as a phase-transfer catalyst, facilitating the transfer of ions between immiscible phases like water and organic solvents. This enables reactions to occur that would otherwise be hindered by the limited solubility of reactants in a single phase .

Other Applications

Beyond organic synthesis and catalysis, TBAF finds applications in various scientific research fields, including:

  • Material science: TBAF can be used in the synthesis of specific materials like fluorinated polymers or nanoparticles .
  • Medicinal chemistry: TBAF can be involved in the synthesis of fluorinated drugs or drug candidates, as the incorporation of fluorine atoms can often enhance their potency or metabolic stability .

Dates

Modify: 2023-08-15

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